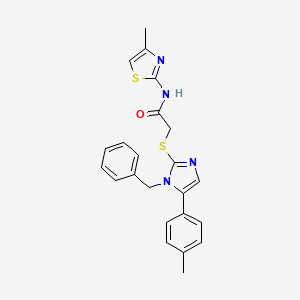
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4OS2 and its molecular weight is 434.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, with the molecular formula C24H27N3OS, is a complex organic molecule featuring an imidazole ring, a thioether linkage, and a thiazole moiety. Its unique structure suggests potential biological activities that have garnered interest in medicinal chemistry.
Synthesis and Structural Features
The synthesis of this compound typically involves several steps:
- Imidazole Ring Formation : The imidazole ring is synthesized through the Debus-Radziszewski method, which combines glyoxal, formaldehyde, and an amine.
- Thioether Linkage : This is formed by reacting the imidazole derivative with a thiol under basic conditions.
- Thiazole Introduction : The final step involves the alkylation of the thioether-imidazole intermediate with a thiazole derivative.
The structural uniqueness of this compound arises from the combination of the p-tolyl group and the thiazole, which may influence its biological activity through specific interactions with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives containing thiazole and imidazole moieties exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer progression.
Antimicrobial Activity
Research has demonstrated that compounds with imidazole and thiazole structures possess antimicrobial properties. For example, a series of thiazole derivatives exhibited potent activity against bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes. A related study focused on β-secretase inhibitors for Alzheimer's disease revealed that similar compounds could effectively cross the blood-brain barrier and exhibit low cytotoxicity while maintaining high inhibitory activity (IC50 values in low micromolar range) .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of imidazole-thiazole derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 10 µM against breast and lung cancer cells, indicating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential .
Comparative Analysis
The following table summarizes key findings from various studies on related compounds:
Propriétés
IUPAC Name |
2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS2/c1-16-8-10-19(11-9-16)20-12-24-23(27(20)13-18-6-4-3-5-7-18)30-15-21(28)26-22-25-17(2)14-29-22/h3-12,14H,13,15H2,1-2H3,(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNSWYNRQGDRGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=NC(=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














